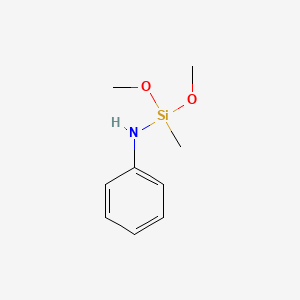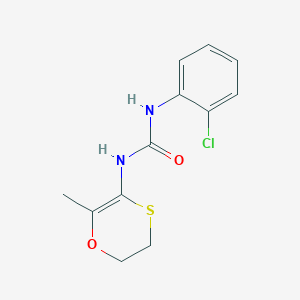![molecular formula C8H16S3 B14400927 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene CAS No. 88472-07-5](/img/structure/B14400927.png)
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene is an organic compound characterized by the presence of multiple sulfur atoms and a double bond. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from simpler sulfur-containing precursors. One common method involves the alkylation of a thiol with an alkyl halide, followed by further functionalization to introduce the desired substituents.
Reaction Conditions: The reactions are usually carried out under an inert atmosphere to prevent oxidation of the sulfur atoms. Common solvents include dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate are often used to deprotonate the thiol groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis.
Analyse Chemischer Reaktionen
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene undergoes various types of chemical reactions:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as amines or alcohols. Common reagents include alkyl halides or tosylates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, particularly those containing thiol groups. This interaction can lead to the inhibition or activation of these proteins, affecting cellular processes.
Pathways Involved: The compound can modulate oxidative stress pathways by influencing the redox state of cells. It can also affect signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene can be compared with other similar organosulfur compounds:
Similar Compounds: Examples include 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane and 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane
Uniqueness: The presence of multiple sulfur atoms and a double bond in this compound gives it unique chemical properties, such as increased reactivity and the ability to form diverse products through various chemical reactions.
Eigenschaften
CAS-Nummer |
88472-07-5 |
|---|---|
Molekularformel |
C8H16S3 |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
1-ethylsulfanyl-2-methyl-1-(methylsulfanylmethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C8H16S3/c1-5-10-8(7(2)3)11-6-9-4/h5-6H2,1-4H3 |
InChI-Schlüssel |
USBIRNGOZDDOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C)C)SCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


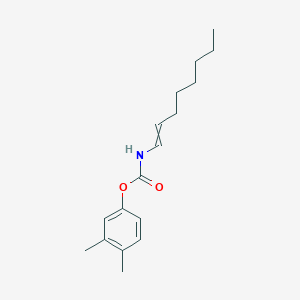
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
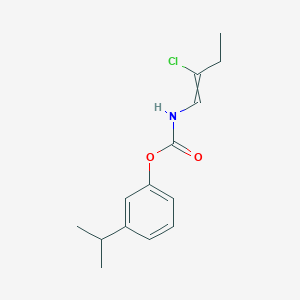
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
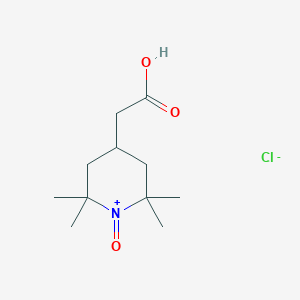
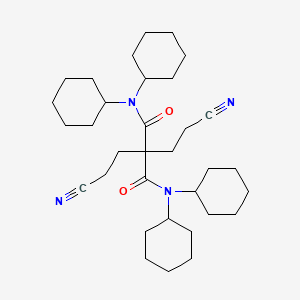
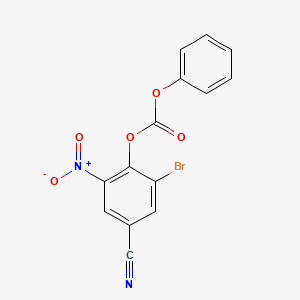

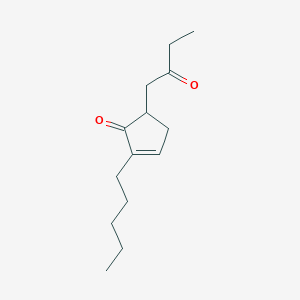
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
